molecular formula C10H17KNO4 B3232930 D-valine dane salt CAS No. 134841-35-3

D-valine dane salt

Cat. No. B3232930
CAS RN: 134841-35-3
M. Wt: 254.34 g/mol
InChI Key: MURQKYPCHZQEMK-MSMASNLBSA-N
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Description

D-valine dane salt is a chemical compound that combines D-valine, a non-essential amino acid, with a salt component . D-valine is a vital constituent in the structure of many proteins and is important for the proper functioning of the nervous system . It appears as a white crystalline powder .


Synthesis Analysis

The synthesis of D-valine dane salt is complex and usually achieved through chemical synthesis . One method involves dissolving solid KOH in 2-propanol, adding R-valine and methyl acetoacetate, and then stirring and refluxing the mixture for 2 hours .


Molecular Structure Analysis

The molecular formula of D-valine dane salt is C10H18KNO4 . The molecular weight is 255.36 . The structure of D-valine dane salt is related to the structure of valine, which has been studied extensively .


Chemical Reactions Analysis

D-valine dane salt can be prepared through several microbial processes, including the asymmetric degradation of DL-valine, the stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and the specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .


Physical And Chemical Properties Analysis

D-valine dane salt is a white crystalline powder that is soluble in water . The physicochemical properties of D-valine, a component of D-valine dane salt, have been studied extensively. For example, it has been found that the electronic properties of the two forms of valine are similar at zero pressure .

Mechanism of Action

While the specific mechanism of action for D-valine dane salt is not mentioned in the sources, D-valine, a component of the compound, has been found to improve mitochondrial function and protect against oxidative stress .

Future Directions

D-valine, a component of D-valine dane salt, has extensive industrial applications and is gaining more and more attention . Its preparation methods, including microbial preparation, are being investigated due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

properties

InChI

InChI=1S/C10H17NO4.K/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4;/h5-6,9,11H,1-4H3,(H,13,14);/b7-5+;/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURQKYPCHZQEMK-MSMASNLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N/C(=C/C(=O)OC)/C.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134841-35-3
Record name Potassium N-(1-methoxy-1-oxobut-2-en-3-yl)valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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